molecular formula C6H8OS B2416559 (3-Methylfuran-2-yl)methanethiol CAS No. 83540-01-6

(3-Methylfuran-2-yl)methanethiol

Cat. No.: B2416559
CAS No.: 83540-01-6
M. Wt: 128.19
InChI Key: KEFXLWKSKONRCZ-UHFFFAOYSA-N
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Description

(3-Methylfuran-2-yl)methanethiol: is an organic compound with the molecular formula C6H8OS. It is a derivative of furan, substituted with a methyl group at the 3-position and a methanethiol group at the 2-position. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methylfuran-2-yl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran with methanethiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (3-Methylfuran-2-yl)methanethiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Methylfuran-2-yl)methanethiol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of flavors and fragrances due to its distinct odor.

Mechanism of Action

The mechanism of action of (3-Methylfuran-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furan ring may participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and a methanethiol group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(3-methylfuran-2-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-2-3-7-6(5)4-8/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFXLWKSKONRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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